molecular formula C13H19N3O3 B3003651 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034225-94-8

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B3003651
CAS RN: 2034225-94-8
M. Wt: 265.313
InChI Key: XOPDQMFTILGQBJ-UHFFFAOYSA-N
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Description

The compound "2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to piperidine-based structures, which are often explored for their potential biological activities. Piperidine derivatives are known for their presence in various pharmacologically active compounds and are frequently investigated in medicinal chemistry for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine-related alkaloids and derivatives often involves multi-step reactions that may include condensation, methylation, and other functional group transformations. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Similarly, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized starting from p-anisaldehyde, which underwent a Mannich reaction, methylation, and oximation . These methods highlight the complexity and creativity required in synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the design of dopaminergic ligands involves the synthesis of compounds with specific substituents that can interact with the dopamine D2 receptor . The molecular structure is often optimized to enhance binding affinity and selectivity towards the target receptor, as seen in the synthesis of substituted piperazines .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. The synthesis of piperidine-related alkaloids may involve intramolecular ring formations and decarbamation reactions . Additionally, the oximation step in the synthesis of oxime esters is a key reaction that introduces the oxime functional group, which can significantly influence the biological properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics. The characterization of these compounds typically involves various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their structure and purity .

Relevant Case Studies

In the context of pharmacological research, piperidine derivatives have been evaluated for their potential as antipsychotics. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and assessed for their anti-dopaminergic and anti-serotonergic activities, with some derivatives showing a promising antipsychotic profile . These studies are crucial for understanding the therapeutic potential of piperidine derivatives and guiding the design of new compounds with improved efficacy and safety profiles.

properties

IUPAC Name

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-5-6-12(15-14-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPDQMFTILGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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